REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]1[CH2:19][CH2:18][C:13]2(OCC[O:14]2)[CH2:12][CH2:11]1.O1CCOCC1.S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]1[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]1
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Name
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8-(2,4,5-Trifluorophenyl)-1,4-dioxaspiro[4.5]decane
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Quantity
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19 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=C1)F)F)C1CCC2(OCCO2)CC1
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Name
|
|
Quantity
|
600 mL
|
Type
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reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (1 L)
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)C1CCC(CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |